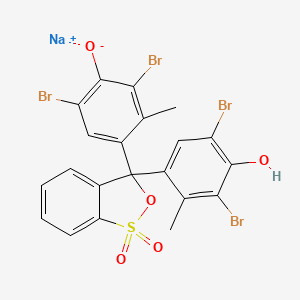![molecular formula C6H14ClNO2 B1290622 2-[(Butan-2-yl)amino]acetic acid hydrochloride CAS No. 6939-21-5](/img/structure/B1290622.png)
2-[(Butan-2-yl)amino]acetic acid hydrochloride
Overview
Description
“2-[(Butan-2-yl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 6939-21-5 . It has a molecular weight of 167.64 . The IUPAC name for this compound is (sec-butylamino)acetic acid hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-[(Butan-2-yl)amino]acetic acid hydrochloride” is 1S/C6H13NO2.ClH/c1-3-5(2)7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[(Butan-2-yl)amino]acetic acid hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 167.64 .Scientific Research Applications
Biochemistry Research
In biochemistry, 2-[(Butan-2-yl)amino]acetic acid hydrochloride is utilized as a building block for synthesizing more complex molecules. It can be used to study enzyme-catalyzed reactions where the compound acts as a substrate analog, helping in the understanding of enzyme specificity and mechanism .
Pharmacology
Pharmacologically, this compound may serve as a precursor in the synthesis of potential drug candidates. Its amine group can be a target for further chemical modifications, leading to the development of novel therapeutic agents .
Organic Synthesis
In organic synthesis, 2-[(Butan-2-yl)amino]acetic acid hydrochloride is valuable for its reactivity. It can be used to introduce the butylamino moiety into larger organic frameworks, which is particularly useful in the synthesis of complex organic compounds .
Analytical Chemistry
Analytical chemists might employ 2-[(Butan-2-yl)amino]acetic acid hydrochloride as a standard or reference compound in chromatography or spectrometry. It helps in calibrating instruments or as a comparison standard for determining the presence of similar compounds in a sample .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural features are explored for drug design. Its molecular framework can be modified to enhance drug-like properties such as potency, selectivity, and pharmacokinetics .
Environmental Science
2-[(Butan-2-yl)amino]acetic acid hydrochloride: could be studied for its environmental fate and behavior. Researchers might investigate its biodegradability, toxicity, and potential as an environmental contaminant .
Proteomics
This compound can be used in proteomics as a reagent to modify proteins or peptides. Such modifications can help in the study of protein structure and function, as well as in the development of proteomic technologies .
Material Science
Lastly, in material science, 2-[(Butan-2-yl)amino]acetic acid hydrochloride might be used in the synthesis of new polymeric materials. Its incorporation into polymers could impart unique physical or chemical properties beneficial for specific applications .
Safety and Hazards
This compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(butan-2-ylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(2)7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYKQJSHEIETDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637294 | |
| Record name | N-Butan-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00637294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butan-2-yl)amino]acetic acid hydrochloride | |
CAS RN |
6939-21-5 | |
| Record name | NSC56790 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC56787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Butan-2-ylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00637294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl (1s,5r)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1290543.png)



![3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine](/img/structure/B1290550.png)







